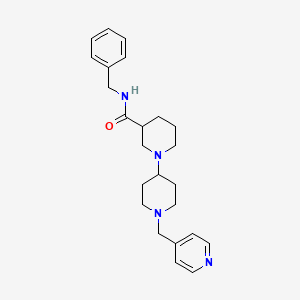![molecular formula C18H25F2NO B6099381 3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine](/img/structure/B6099381.png)
3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine, also known as DF-MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. Synthetic cathinones are commonly referred to as "bath salts" and are known for their stimulant effects on the central nervous system. DF-MDPV has gained popularity among drug users due to its potent stimulant effects and easy accessibility. However,
Mécanisme D'action
3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine acts as a potent stimulant by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in a euphoric and energizing effect. This compound also acts as a potent vasoconstrictor, which can lead to cardiovascular complications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other synthetic cathinones. This compound acts as a potent stimulant, leading to an increase in heart rate, blood pressure, and body temperature. The drug also causes a release of dopamine, norepinephrine, and serotonin in the brain, resulting in a euphoric and energizing effect. However, the use of this compound can also lead to negative effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine has several advantages for use in lab experiments. The drug is readily available and can be synthesized in large quantities. This compound also has potent stimulant effects, making it a useful tool for studying the effects of stimulants on the brain. However, the use of this compound in lab experiments is limited by its potential for abuse and its negative effects on the cardiovascular and nervous systems.
Orientations Futures
There are several future directions for research on 3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine. One area of research could focus on the long-term effects of this compound use on the brain and body. Another area of research could investigate the potential therapeutic uses of this compound, such as in the treatment of depression or attention deficit hyperactivity disorder (ADHD). Additionally, research could focus on the development of new synthetic cathinones with less negative effects on the cardiovascular and nervous systems.
Méthodes De Synthèse
3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine is a synthetic compound that can be prepared through a multi-step synthesis process. The first step involves the preparation of 2,6-difluorophenylacetonitrile, which is then reacted with 2-bromoethylamine hydrobromide to yield 2-(2,6-difluorophenyl)ethylamine. The resulting amine is then acylated with 2,2-dimethylpropanoyl chloride to produce this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine has been the subject of several scientific studies due to its potent stimulant effects. One study investigated the effects of this compound on the dopamine transporter (DAT) in the brain. The study found that this compound acts as a potent DAT inhibitor, leading to an increase in dopamine levels in the brain. Another study investigated the cardiovascular effects of this compound in rats. The study found that this compound caused an increase in heart rate and blood pressure, which could lead to cardiovascular complications in humans.
Propriétés
IUPAC Name |
1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2NO/c1-18(2,3)17(22)21-11-5-6-13(12-21)9-10-14-15(19)7-4-8-16(14)20/h4,7-8,13H,5-6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGGNIKKANQDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)CCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-adamantyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6099300.png)
![1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6099302.png)


![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B6099311.png)


![N-(3,4-difluorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6099340.png)
![3-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6099346.png)
![6-methyl-5-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6099358.png)


![5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6099382.png)
![7-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6099385.png)